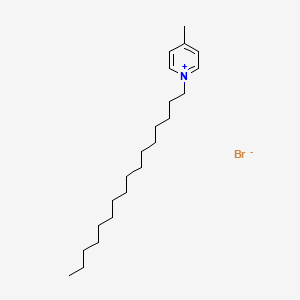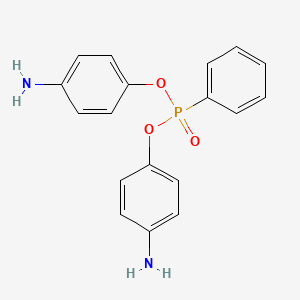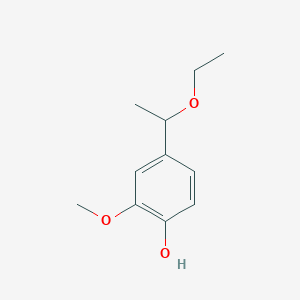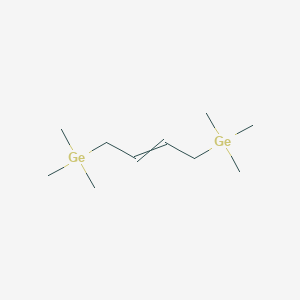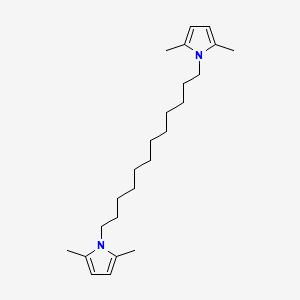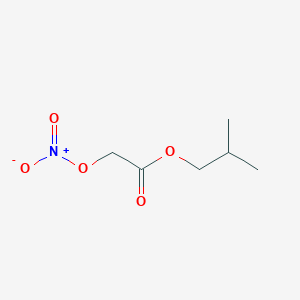
Glycolic acid, nitrate, isobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycolic acid, nitrate, isobutyl ester: is an organic compound with the molecular formula C₆H₁₁NO₅ It is a derivative of glycolic acid, where the hydroxyl group is esterified with isobutyl alcohol and the carboxyl group is nitrated
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: Glycolic acid can be esterified with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically involves heating the reactants to facilitate the formation of the ester.
Nitration: The esterified product is then subjected to nitration using a nitrating agent such as nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the nitrate ester.
Industrial Production Methods: Industrial production of glycolic acid, nitrate, isobutyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Hydrolysis: Glycolic acid, nitrate, isobutyl ester can undergo hydrolysis in the presence of water, leading to the formation of glycolic acid and isobutyl alcohol.
Reduction: The nitrate group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Glycolic acid and isobutyl alcohol.
Reduction: Glycolic acid, amine derivative.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique functional groups.
Biology:
Biodegradable Polymers: Used in the production of biodegradable polymers for medical applications such as sutures and drug delivery systems.
Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Energetic Materials: Used in the formulation of energetic materials such as propellants and explosives due to the presence of the nitrate group.
作用機序
Molecular Targets and Pathways: The mechanism of action of glycolic acid, nitrate, isobutyl ester involves its reactivity with various biological and chemical targets. The nitrate group can release nitric oxide, which has various biological effects such as vasodilation. The ester group can undergo hydrolysis, releasing glycolic acid and isobutyl alcohol, which can further participate in metabolic pathways.
類似化合物との比較
Glycolic acid, ethyl ester: Similar ester but with an ethyl group instead of isobutyl.
Glycolic acid, nitrate, methyl ester: Similar nitrate ester but with a methyl group instead of isobutyl.
Lactic acid, nitrate, isobutyl ester: Similar structure but with a lactic acid backbone instead of glycolic acid.
Uniqueness: Glycolic acid, nitrate, isobutyl ester is unique due to the combination of the glycolic acid backbone, the nitrate group, and the isobutyl ester. This combination imparts unique chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
5426-54-0 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC名 |
2-methylpropyl 2-nitrooxyacetate |
InChI |
InChI=1S/C6H11NO5/c1-5(2)3-11-6(8)4-12-7(9)10/h5H,3-4H2,1-2H3 |
InChIキー |
CKQILHWPHPTJBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)CO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
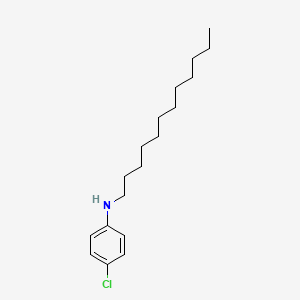

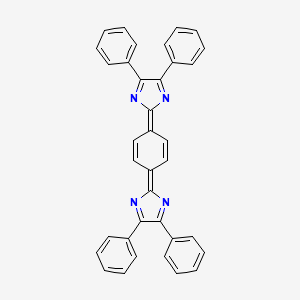
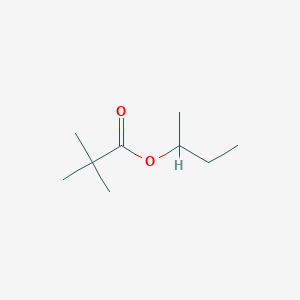
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
